molecular formula C14H26N2O B2404138 N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide CAS No. 2138516-74-0

N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide

Cat. No.: B2404138
CAS No.: 2138516-74-0
M. Wt: 238.375
InChI Key: BBSTXCALRLJKAF-UHFFFAOYSA-N
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Description

N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures have garnered significant interest in the fields of drug discovery and synthetic organic chemistry due to their bioactive properties and synthetic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide typically involves the construction of the 6-azabicyclo[3.2.1]octane scaffold. One common method is the Beckmann rearrangement of norcamphor-derived oximes, which involves treating the oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach involves the enantioselective construction of the scaffold using acyclic starting materials that contain the required stereochemical information .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(6-azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-9(14(2,3)4)13(17)16-12-6-10-5-11(7-12)15-8-10/h9-12,15H,5-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSTXCALRLJKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2CC(C1)NC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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